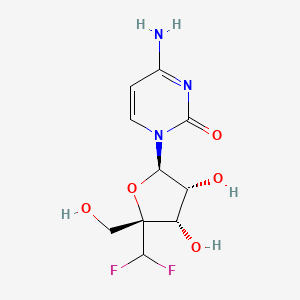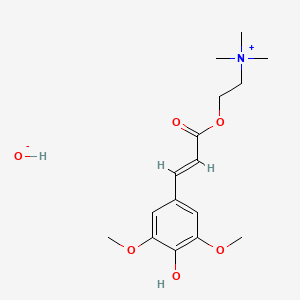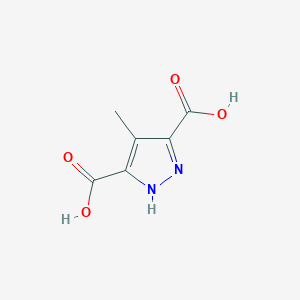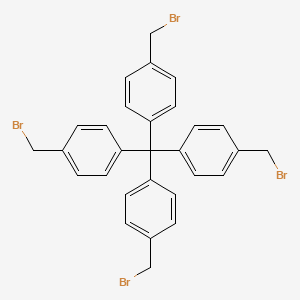
4'-C-(difluoromethyl)-Cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-C-(difluoromethyl)-Cytidine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules is a common strategy to enhance their metabolic stability, bioavailability, and overall pharmacokinetic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-(difluoromethyl)-Cytidine typically involves the introduction of the difluoromethyl group into the cytidine scaffold. One common method is the use of difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-C-(difluoromethyl)-Cytidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4’-C-(difluoromethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methylated cytidine derivatives.
Substitution: Various substituted cytidine analogues.
科学研究应用
4’-C-(difluoromethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its potential to modulate biological pathways and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4’-C-(difluoromethyl)-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The difluoromethyl group enhances the compound’s binding affinity to enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This results in the inhibition of DNA and RNA synthesis, leading to the suppression of viral replication and cancer cell proliferation.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analogue used in cancer therapy.
Gemcitabine: A nucleoside analogue with a difluoromethylene group, used as an anticancer agent.
Fludarabine: A fluorinated purine analogue used in the treatment of hematological malignancies.
Uniqueness
4’-C-(difluoromethyl)-Cytidine is unique due to the specific placement of the difluoromethyl group at the 4’ position of the cytidine molecule. This structural modification imparts distinct chemical and biological properties, such as enhanced metabolic stability and improved pharmacokinetic profile, making it a valuable compound for therapeutic development.
属性
分子式 |
C10H13F2N3O5 |
|---|---|
分子量 |
293.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-5-(difluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O5/c11-8(12)10(3-16)6(18)5(17)7(20-10)15-2-1-4(13)14-9(15)19/h1-2,5-8,16-18H,3H2,(H2,13,14,19)/t5-,6+,7-,10-/m1/s1 |
InChI 键 |
OAAMCHLHRJREHT-JTGULSINSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)C(F)F)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)C(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)




![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)

![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)



